2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline
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Overview
Description
2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline is an organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a 4-chlorobenzylthio group and three methyl groups at positions 4, 6, and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline typically involves the reaction of 4-chlorobenzyl chloride with 4,6,8-trimethylquinazoline-2-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- 6-((4-Chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a 4-chlorobenzylthio group and three methyl groups at positions 4, 6, and 8 makes it different from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C18H17ClN2S |
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Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6,8-trimethylquinazoline |
InChI |
InChI=1S/C18H17ClN2S/c1-11-8-12(2)17-16(9-11)13(3)20-18(21-17)22-10-14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3 |
InChI Key |
DVPRUJLXEKLTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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